molecular formula C11H9NO3 B15493322 N-Hydroxy-N-phenylfuran-3-carboxamide CAS No. 1137-48-0

N-Hydroxy-N-phenylfuran-3-carboxamide

Cat. No.: B15493322
CAS No.: 1137-48-0
M. Wt: 203.19 g/mol
InChI Key: VJWPGSXHMNGWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-phenylfuran-3-carboxamide (CAS 1137-48-0) is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol. It belongs to the class of furan-3-carboxamides, which are of significant interest in pharmaceutical and agrochemical research due to their demonstrated biological activities. Compounds within this class have been synthesized and evaluated for their antimicrobial properties , showing significant in vitro activity against a panel of microorganisms including yeast-like fungi, filamentous fungi, and bacteria . The structural motif of substituting the furan ring at the 3-position with a carboxamide group is relatively rare in the literature and often requires specialized synthetic strategies, making this a valuable chemical entity for research and development . The presence of the N-hydroxy group on the amide nitrogen may contribute to novel chemical properties and biological interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1137-48-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-hydroxy-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C11H9NO3/c13-11(9-6-7-15-8-9)12(14)10-4-2-1-3-5-10/h1-8,14H

InChI Key

VJWPGSXHMNGWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=COC=C2)O

Origin of Product

United States

Biological Activity

N-Hydroxy-N-phenylfuran-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed examination of its biological properties, including cytotoxicity, enzymatic inhibition, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines. The effectiveness is often measured using the half-maximal inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
1Caco-218.9
2HCT-1164.9
3MCF-712.5

These results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, a crucial aspect for therapeutic development .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies have shown that it can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is implicated in various cancers.

Table 2: Enzyme Inhibition by this compound

EnzymeInhibition (%) at 1µM
PI3Kα70
Urease60

These findings suggest that this compound may serve as a lead for developing new inhibitors targeting these enzymes .

Case Study 1: Anticancer Activity in Colorectal Cancer

A study investigated the effects of this compound on human colorectal cancer cell lines (Caco-2 and HCT-116). The compound demonstrated significant growth inhibition, with IC50 values indicating potent activity against both cell lines. The mechanism was linked to the induction of apoptosis via the PI3K/AKT signaling pathway, evidenced by increased expression of pro-apoptotic genes following treatment .

Case Study 2: Anti-inflammatory Potential

In another study, this compound was assessed for its anti-inflammatory properties. The compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases, although further research is needed to elucidate the underlying mechanisms .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong binding interactions with PI3Kα, which correlate with the observed biological activities.

Table 3: Molecular Docking Results

TargetBinding Affinity (kcal/mol)
PI3Kα-8.5
Urease-7.8

These computational insights support the experimental findings and provide a framework for further drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenylfuran-3-carboxamide Derivatives
  • N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ): Replaces the furan ring with a cyclopropane. Antioxidant activity (e.g., DPPH radical scavenging) is noted for similar hydroxamates .
  • N-Phenyl-2-furohydroxamic acid (Compound 11, ) : Differs in the substitution position (2-furyl vs. 3-furyl). Positional isomerism may alter binding to metalloenzymes or radical scavenging efficiency .
5-Nitro-2-furancarboxamides ()
  • N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): The nitro group at the 5-position on the furan ring is strongly electron-withdrawing, enhancing electrophilicity and trypanocidal activity. Comparatively, the hydroxy group in the target compound may act as a hydrogen bond donor, influencing solubility and target interactions .

Structural Complexity and Pharmacokinetics

  • The trifluoroethyl group improves metabolic stability compared to the simpler phenyl group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Reference
N-Hydroxy-N-phenylfuran-3-carboxamide Furan-3-carboxamide N-hydroxy, N-phenyl Not reported
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropanecarboxamide N-hydroxy, 4-chlorophenyl Antioxidant (DPPH assay)
N-Cyclohexyl-5-nitrofuran-2-carboxamide 5-Nitro-2-furancarboxamide Nitro, cyclohexyl Trypanocidal
2-(4-Fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide Furopyridine Trifluoroethyl, fluorophenyl Enzyme inhibition

Table 2: Hazard Profiles

Compound Name GHS Classification Key Hazards
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide H302, H315, H319, H335 Oral toxicity, eye irritation
This compound Not reported Potential metal chelation

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (coupling); 25–40°C (hydroxylation)Prevents side reactions
SolventDMF or THF (polar aprotic)Enhances reagent solubility
Reaction Time12–24 hrs (coupling)Ensures completion

Yield optimization requires monitoring intermediates via TLC or LC-MS. Contradictions in reported yields (60–85%) often stem from impurities in starting materials or incomplete activation .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve 3D atomic arrangement using SHELX programs (e.g., SHELXL for refinement). Critical for confirming hydroxy and amide group orientations .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.5–7.5 ppm) and amide NH (δ 8.5–9.5 ppm).
    • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity.
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches .

Q. Key Findings :

  • The hydroxy group enhances hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2).
  • Furanyl ring π-stacking with hydrophobic pockets improves binding affinity.

Advanced: What strategies resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Stability : Degradation under high humidity or UV light alters efficacy.
  • Statistical Power : Small sample sizes (n < 3) increase variability.

Q. Resolution Steps :

Standardize protocols (e.g., ISO 10993 for cytotoxicity).

Validate purity via HPLC (>98%) and quantify degradation products.

Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based).

Basic: What are the key considerations in designing pharmacological assays to evaluate the efficacy of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known carboxamide targets (e.g., HDACs or kinases).
  • Dose-Response Curves : Use 10⁻⁶–10⁻³ M concentrations to determine IC₅₀/EC₅₀.
  • Controls : Include positive (e.g., SAHA for HDAC inhibition) and vehicle controls.
  • Endpoint Detection : Fluorescence (e.g., FITC-labeled substrates) or luminescence (e.g., ATP quantitation).

Q. Example Design :

ParameterSpecification
Cell LineRAW264.7 (murine macrophages)
Incubation48 hrs, 37°C, 5% CO₂
AssayELISA for TNF-α suppression

Advanced: How does the compound's stability under varying pH and temperature conditions influence experimental outcomes?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 2–4) : Hydrolysis of the amide bond occurs (t₁/₂ = 2–4 hrs).
    • Neutral (pH 7.4) : Stable for >24 hrs (simulated physiological conditions).
  • Thermal Stability :
    • Degrades above 40°C (ΔG‡ = 85 kJ/mol via Arrhenius analysis).

Q. Mitigation Strategies :

  • Store at -20°C in anhydrous DMSO.
  • Use buffered solutions (PBS, pH 7.4) for in vitro assays.
  • Monitor degradation via UPLC-MS weekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.